

# Technical Support Center: Claudin 18.2 (CLDN18.2) Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ST362   |           |
| Cat. No.:            | B611019 | Get Quote |

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or no Claudin 18.2 (CLDN18.2) expression in immunohistochemistry (IHC) experiments.

# **Frequently Asked Questions (FAQs)**

Q1: What is CLDN18.2, and why is its detection by IHC important?

Claudin 18.2 is a transmembrane protein and a key component of tight junctions, which are selectively expressed in the gastric epithelium.[1] In healthy gastric tissue, the epitopes of CLDN18.2 are typically masked within the tight junctions.[2] During malignant transformation, disruption of cell polarity can lead to the exposure of these epitopes on the cancer cell surface, making CLDN18.2 a highly specific biomarker and a promising therapeutic target in cancers such as gastric and gastroesophageal junction (G/GEJ) adenocarcinoma.[2][3][4] Accurate IHC detection is therefore critical for identifying patients who may benefit from CLDN18.2-targeted therapies.[5]

Q2: I am observing weak or no CLDN18.2 staining. What are the most common causes?

Weak or absent staining can stem from several factors throughout the IHC workflow. The most common issues include:

• Pre-analytical Errors: Improper tissue fixation, processing, or sectioning can significantly impact antigen preservation.[6][7]



- Suboptimal Antigen Retrieval: CLDN18.2 detection is highly dependent on effective heatinduced epitope retrieval (HIER) to unmask the antigen.
- Incorrect Primary Antibody Parameters: The choice of antibody clone, dilution, and incubation conditions are critical for strong and specific signals.
- Issues with Detection System: The sensitivity of the secondary antibody and chromogen system can affect the final signal intensity.
- True Absence of Expression: The tumor itself may genuinely have low or no CLDN18.2 expression. The prevalence of CLDN18.2 positivity can vary significantly among tumor types and even within gastric cancer subtypes.[8][9][10]

Q3: How is CLDN18.2 positivity defined in a clinical context?

The interpretation of CLDN18.2 staining can vary, which has historically led to discrepancies in reported expression rates.[1][11] However, recent Phase III clinical trials (SPOTLIGHT and GLOW) have established a standardized scoring criterion.[5][12] According to this, CLDN18.2 positivity is defined as:

• ≥75% of tumor cells exhibiting moderate-to-strong (2+ to 3+) membranous staining.[5][13]

It is crucial to include both the staining intensity and the percentage of positive tumor cells when reporting results.[13]

Q4: Can I use any anti-Claudin 18 antibody for CLDN18.2 detection?

While several antibody clones exist, it's important to use a well-validated one. The VENTANA CLDN18 (43-14A) RxDx Assay is an approved companion diagnostic.[6] This clone, along with others like EPR19202, is frequently cited.[11] It's important to note that many of these antibodies detect both isoforms, CLDN18.1 and CLDN18.2. However, since CLDN18.1 expression is negligible or absent in G/GEJ cancers, staining in these tissues is considered specific to CLDN18.2.[6][12][14]

# **Troubleshooting Guide for Low CLDN18.2 Expression**



This guide is structured to follow the typical IHC workflow, addressing potential issues at each stage.

# **Pre-Analytical Stage: Tissue Handling and Preparation**

Improper specimen handling is a leading cause of weak or false-negative staining.

| Issue                                                                                                                                            | Potential Cause                                                                                                 | Recommended Solution                                                                                                                                                                                                       |
|--------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| No/Weak Signal in All Tissues                                                                                                                    | Poor Fixation: Insufficient fixation time, delayed fixation, or use of improper fixative (e.g., alcohol-based). | - Ensure tissue is fixed in 10% neutral buffered formalin (NBF) promptly after collection Maintain a fixative volume-to-tissue ratio of at least 10:1.[6] [15] - Ensure tissue is fully submerged during fixation.[6] [15] |
| Improper Tissue Processing:<br>Contamination of processing<br>fluids (e.g., water in alcohols)<br>or incorrect paraffin melting<br>temperatures. | - Perform daily maintenance<br>on tissue processors.[6] -<br>Ensure paraffin is melted at<br><60°C.[6][15]      |                                                                                                                                                                                                                            |
| Variable Staining                                                                                                                                | Old Pre-cut Sections: Antigenicity can degrade over time in cut tissue sections stored at room temperature.     | <ul> <li>Use freshly cut sections (3-6 μm) whenever possible.[6][15]</li> <li>If sections must be stored, keep them at 4°C.[16]</li> </ul>                                                                                 |
| Ineligible Specimen Type                                                                                                                         | Wrong Sample Type: Certain sample types are not suitable for CLDN18.2 IHC.                                      | - Use routinely processed, formalin-fixed, paraffin-embedded (FFPE) tissue blocks.[6][15] - Fine-needle aspirates (FNA), cytology specimens, and metastatic bone lesions are generally not recommended.[6][15]             |



## **Analytical Stage: Staining Protocol Optimization**

This stage involves the hands-on steps of the IHC procedure. The following diagram illustrates a typical workflow.



Click to download full resolution via product page

Caption: Standard Immunohistochemistry (IHC) Workflow.

Antigen Retrieval

This is arguably the most critical step for CLDN18.2.



Check Availability & Pricing

| Issue                                                                                                                                      | Potential Cause                                                  | Recommended Solution                                                                                                                                                                                                                                                                                             |
|--------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Weak or No Staining                                                                                                                        | Suboptimal HIER: Incorrect buffer, temperature, or heating time. | - Use a validated HIER protocol. For automated systems like Ventana Benchmark, the Ultra CC1 buffer is recommended.[17] - For manual methods, citrate buffer (pH 6.0) heated to 90-100°C for 20-64 minutes is a common starting point.[4][17] - Ensure slides are fully submerged in buffer and do not boil dry. |
| Enzymatic Retrieval Used: Proteolytic enzymes (e.g., pepsin, trypsin) are generally less effective or can damage the epitope for CLDN18.2. | - Switch to a heat-induced epitope retrieval (HIER) method.      |                                                                                                                                                                                                                                                                                                                  |

Primary Antibody and Detection

Check Availability & Pricing

| Issue                                                                             | Potential Cause                                                                                                                                                                                                     | Recommended Solution                                                                                                                                                                                   |
|-----------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Weak Staining                                                                     | Antibody Dilution Too High:<br>Insufficient antibody to bind to<br>all available antigens.                                                                                                                          | - Perform a titration experiment to determine the optimal antibody concentration.[18] - Start with the manufacturer's recommended dilution and test several concentrations (e.g., 1:50, 1:100, 1:200). |
| Incubation Time/Temp Too<br>Short: Insufficient time for the<br>antibody to bind. | - Increase incubation time (e.g., 60 minutes at room temperature or overnight at 4°C).[18] - Ensure temperature is consistent. The Ventana protocol specifies 16 minutes at 36°C for its ready-to-use antibody.[17] |                                                                                                                                                                                                        |
| High Background                                                                   | Antibody Dilution Too Low: Non-specific binding of the primary antibody.                                                                                                                                            | - Increase the antibody<br>dilution Ensure the protein<br>blocking step (e.g., using<br>normal serum) is effective.[18]                                                                                |
| Insufficient Washing: Residual unbound antibody remains on the slide.             | - Increase the number and duration of wash steps after primary and secondary antibody incubations.[18] - Consider adding a detergent like Tween 20 to the wash buffer.                                              |                                                                                                                                                                                                        |

Check Availability & Pricing

| No Signal                                                                                   | Wrong Antibody Clone: The antibody used may not be validated for IHC or the target species.                                                                                                                                              | - Use a clone validated for CLDN18.2 IHC on FFPE tissues, such as 43-14A or EPR19202.[19] - Always run a positive control (e.g., normal gastric mucosa or a known positive tumor tissue) to validate the protocol.[7] |
|---------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Detection System Issue: Inactive HRP, expired reagents, or incompatible secondary antibody. | - Use a sensitive, polymer-based detection system (e.g., Ventana OptiView DAB IHC Detection Kit).[17] - Check the expiration dates of all reagents Ensure the secondary antibody is appropriate for the primary antibody's host species. |                                                                                                                                                                                                                       |

### **Recommended IHC Protocol Parameters**

The following table summarizes recommended parameters from a validated protocol for CLDN18.2.



| Parameter            | Recommendation (Ventana<br>Benchmark Ultra)[17] | General Manual/Other<br>Platform Guideline                     |
|----------------------|-------------------------------------------------|----------------------------------------------------------------|
| Primary Antibody     | Clone: 43-14A (Ready-To-Use)                    | Clone: 43-14A or EPR19202<br>(Concentrate, requires titration) |
| Incubation Time/Temp | 16 minutes / 36°C                               | 30-60 minutes at Room Temp<br>or Overnight at 4°C              |
| Epitope Retrieval    | On-board HIER, Ventana Ultra<br>CC1 buffer      | HIER with Citrate Buffer (pH 6.0) or EDTA (pH 9.0)             |
| Heating Time/Temp    | 64 minutes / 100°C                              | 20-40 minutes at 95-100°C                                      |
| Detection System     | Ventana OptiView DAB IHC<br>Detection Kit       | High-sensitivity polymer-based system                          |

# **Troubleshooting Decision Tree**

Use the following diagram to systematically diagnose the cause of low CLDN18.2 expression.





Click to download full resolution via product page

Caption: Troubleshooting Decision Tree for Low CLDN18.2 Staining.

# **Mechanism of CLDN18.2 Exposure in Cancer**



Understanding why CLDN18.2 becomes a target is key to interpreting results. In normal gastric epithelial cells, CLDN18.2 is sequestered within tight junctions and is inaccessible to antibodies. Malignant transformation disrupts this cellular architecture, exposing the CLDN18.2 protein on the cell surface.



Click to download full resolution via product page

Caption: CLDN18.2 location in normal vs. malignant gastric cells.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Claudin 18.2 Immunohistochemistry Expression in Gastric Cancer: A Systematic Review -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. karger.com [karger.com]





- 6. sample-preparation-and-testing [cldn182.de]
- 7. cldn182.net [cldn182.net]
- 8. Claudin 18.2 expression in various tumor types and its role as a potential target in advanced gastric cancer. - ASCO [asco.org]
- 9. Decreased expression of claudin-18.2 in alpha-fetoprotein-producing gastric cancer compared to conventional gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. claudin-18-2-expression-in-various-tumor-types-and-its-role-as-a-potential-target-in-advanced-gastric-cancer Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Claudin-18.2 immunohistochemical evaluation in pancreatic cancer specimens: review and recommendations for routine testing and scoring PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Interpret Stains | CLDN18.2 [claudin182.com]
- 14. Claudin 18.2 & Testing Resources | VYLOY® (zolbetuximab-clzb) [vyloyhcp.com]
- 15. How to Prepare and Test Samples | CLDN18.2 [claudin182.com]
- 16. youtube.com [youtube.com]
- 17. nordiqc.org [nordiqc.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Claudin 18.2 (CLDN18.2) Immunohistochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611019#troubleshooting-low-claudin-18-2-expression-in-ihc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com